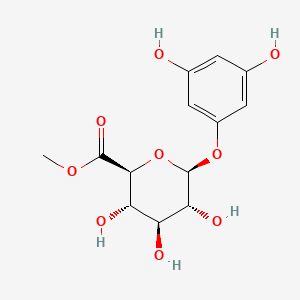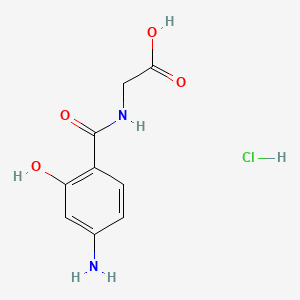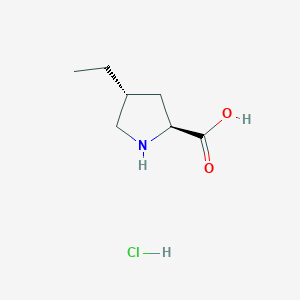
Phloroglucinol O-Methyl Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloroglucinol O-Methyl Glucuronide is a derivative of phloroglucinol, a naturally occurring organic compound. It is characterized by the presence of a glucuronide moiety attached to the phloroglucinol core, which is further modified by methylation. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phloroglucinol O-Methyl Glucuronide typically involves the methylation of phloroglucinol followed by glucuronidation. The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glucuronidation step involves the reaction of the methylated phloroglucinol with glucuronic acid or its derivatives under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Phloroglucinol O-Methyl Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the phloroglucinol core can be oxidized to form quinones.
Reduction: The carbonyl groups in the glucuronide moiety can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Phloroglucinol O-Methyl Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals, cosmetics, and other consumer products .
Wirkmechanismus
The mechanism of action of Phloroglucinol O-Methyl Glucuronide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells
Vergleich Mit ähnlichen Verbindungen
Phloroglucinol O-Methyl Glucuronide can be compared with other similar compounds such as:
Phloroglucinol: The parent compound, which lacks the glucuronide and methyl groups.
Methylphloroglucinol: A derivative with only the methyl group attached.
Phloroglucinol Glycosides: Compounds with different sugar moieties attached to the phloroglucinol core
Uniqueness: this compound is unique due to the presence of both the glucuronide and methyl groups, which may enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C13H16O9 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O9/c1-20-12(19)11-9(17)8(16)10(18)13(22-11)21-7-3-5(14)2-6(15)4-7/h2-4,8-11,13-18H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChI-Schlüssel |
LRHZTRJYSOBGAE-XPORZQOISA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2)O)O)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=CC(=C2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
